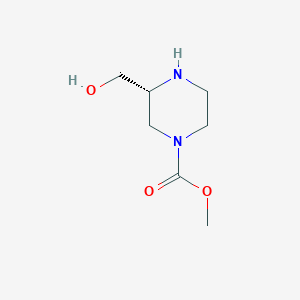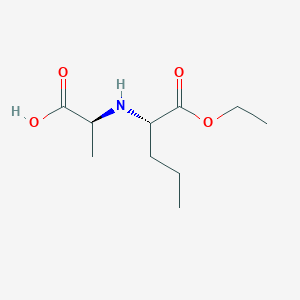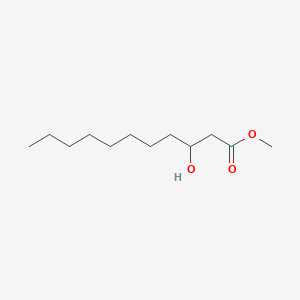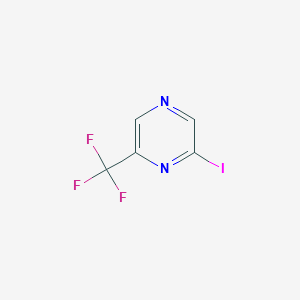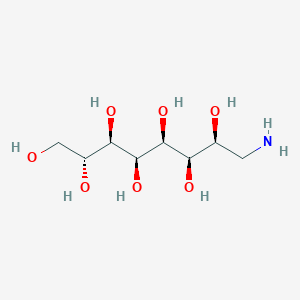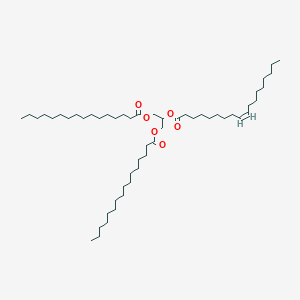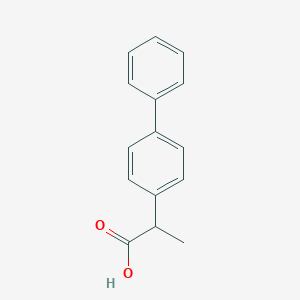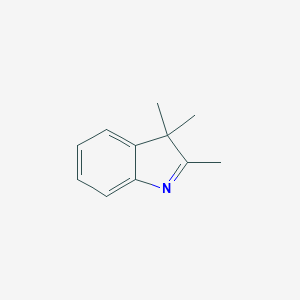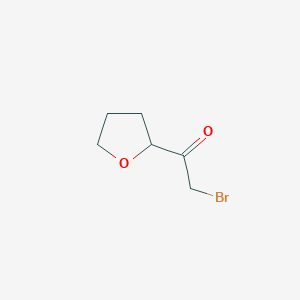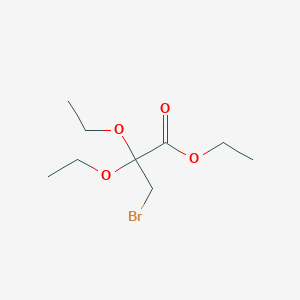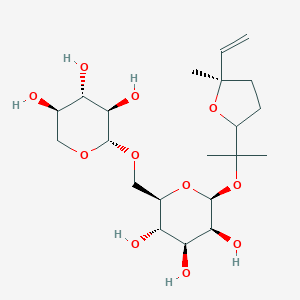
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a chemical compound that belongs to the class of monoterpenoids. It is commonly found in various plant species, including lavender, rosewood, and coriander. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the disruption of microbial cell walls.
Efectos Bioquímicos Y Fisiológicos
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which help to scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining large quantities of the compound for research purposes. Additionally, its complex structure and synthesis process can make it challenging to study.
Direcciones Futuras
There are several future directions for the study of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside. One area of interest is its potential use in cancer treatment. Studies have shown that it has cytotoxic effects on cancer cells and may be a promising candidate for further research. Another area of interest is its use as a natural insecticide. Its antimicrobial properties make it a potential alternative to synthetic insecticides, which can have harmful effects on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits make it a valuable area of study. Future research should focus on its potential use in cancer treatment, as a natural insecticide, and to fully understand its mechanism of action.
Métodos De Síntesis
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside can be synthesized from linalool, which is a natural compound found in many plants. The synthesis process involves the reaction of linalool with xylopyranosylglucopyranoside in the presence of an acid catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential use in cancer treatment and as a natural insecticide.
Propiedades
Número CAS |
158799-49-6 |
|---|---|
Nombre del producto |
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside |
Fórmula molecular |
C21H36O11 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
Clave InChI |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
SMILES isomérico |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
SMILES canónico |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Sinónimos |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



